molecular formula C15H16FNO3 B2763241 N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide CAS No. 1351660-37-1

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2763241
CAS No.: 1351660-37-1
M. Wt: 277.295
InChI Key: KUCONEIUYFEFTN-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylfuran-3-ylmethyl substituent and a 2-fluorophenoxy group.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-10-7-12(11(2)20-10)8-17-15(18)9-19-14-6-4-3-5-13(14)16/h3-7H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCONEIUYFEFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of dimethyl groups: Methylation of the furan ring can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group on the acetamide precursor with 2-fluorophenol.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the acetamide group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s structure combines a furan-based alkyl chain with a fluorinated aryloxy group. Below is a comparative analysis with structurally related acetamides from the evidence:

Compound Name Core Structure Features Substituent Impact Source
N-[(2,5-Dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide 2,5-Dimethylfuran-3-ylmethyl, 2-fluorophenoxy Furan enhances rigidity; fluorine improves bioavailability. Target
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazole-indolinone core, pyridyl group Isoxazole increases metabolic stability; pyridyl enhances solubility.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazol-4-yl Chlorine atoms elevate lipophilicity; pyrazol ring enables hydrogen bonding.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide, methoxymethyl, diethylphenyl Chlorine confers herbicidal activity; methoxymethyl reduces soil persistence.
N-(3-amino-2-methylphenyl)-2-(2,4-difluorophenoxy)acetamide Difluorophenoxy, aminomethylphenyl Dual fluorine atoms enhance electron-withdrawing effects; amino group aids binding.

Physicochemical Properties

  • Lipophilicity: The 2-fluorophenoxy group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., alachlor logP ~3.0) but reduces it relative to dichlorophenyl derivatives (logP ~4.2) .
  • Hydrogen Bonding : The furan oxygen and amide group provide hydrogen-bonding sites, similar to pyrazol-4-yl and isoxazole-containing analogs .

Research Findings and Mechanistic Insights

Crystallographic and Conformational Analysis

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals three conformers with dihedral angles between aryl and heterocyclic rings ranging from 54.8° to 77.5° . This highlights the conformational flexibility of acetamides, which may apply to the target compound’s furan-phenoxy system.

Biological Activity

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer properties and enzyme inhibition. This article will explore the synthesis, biological evaluation, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO2C_{15}H_{16}FNO_2, with a molecular weight of approximately 273.30 g/mol. The structural components include a furan ring, a fluorophenyl moiety, and an acetamide group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : The furan component can be synthesized through cyclization reactions involving suitable precursors such as 2,5-dimethyl-3-furancarboxaldehyde.
  • Substitution Reactions : The introduction of the 2-fluorophenoxy group can be achieved through nucleophilic substitution methods.
  • Final Acetamide Formation : The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Topoisomerase Inhibition : Studies have shown that similar compounds act as selective inhibitors of topoisomerase II. These inhibitors have demonstrated potential in inducing apoptosis in various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations .
  • Reactive Oxygen Species (ROS) Induction : The anticancer activity is often linked to the induction of ROS within cancer cells, leading to increased oxidative stress and subsequent cell death .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on key enzymes involved in cancer progression:

  • Enzyme Assays : In vitro assays have indicated that certain derivatives can inhibit DNA topoisomerases without intercalating into DNA, suggesting a targeted mechanism of action .

Case Studies

Several case studies highlight the biological effects of this compound:

  • Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents like etoposide .
  • Animal Models : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cells
Topoisomerase InhibitionSelective inhibition observed
ROS InductionIncreased oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2,5-dimethylfuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide?

  • Methodology :

  • Step 1 : Synthesize the 2-(2-fluorophenoxy)acetic acid precursor via nucleophilic substitution of 2-fluorophenol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in acetone at reflux) .
  • Step 2 : Couple the acid with (2,5-dimethylfuran-3-yl)methylamine using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) in DMF or DCM .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra to predicted chemical shifts for key groups (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; dimethylfuran methyl groups at δ 2.1–2.3 ppm) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect by-products .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) for [M+H]+^+ .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
  • Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Membrane Permeability : Perform Caco-2 monolayer assays to estimate oral bioavailability .

Advanced Research Questions

Q. How does the 2-fluorophenoxy group influence the compound’s pharmacokinetic properties?

  • Mechanistic Insights :

  • Lipophilicity : The fluorine atom increases logP values, enhancing blood-brain barrier penetration (measured via octanol-water partitioning) .
  • Metabolic Stability : Evaluate cytochrome P450 metabolism (e.g., CYP3A4/5) using liver microsomes to identify potential oxidation sites .
  • Receptor Binding : Molecular docking (e.g., AutoDock Vina) predicts stronger hydrogen bonding with target proteins (e.g., kinases) due to fluorine’s electronegativity .

Q. How can structural analogs be designed to improve target selectivity?

  • SAR Strategies :

  • Substitution Patterns : Replace the dimethylfuran group with benzofuran (as in ) to enhance π-π stacking with hydrophobic receptor pockets .
  • Halogen Variations : Compare analogs with Cl, Br, or methyl groups at the phenoxy position (e.g., 2-chlorophenoxy derivatives show altered IC₅₀ values in kinase assays) .
  • Linker Optimization : Introduce sulfonamide or amide spacers to modulate rigidity and solubility .

Q. How should researchers address contradictions in biological data across studies?

  • Troubleshooting Framework :

  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Techniques : Cross-validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) or transcriptomic profiling .
  • Structural Confirmation : Re-analyze compound integrity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .

Key Citations

  • : Structural analogs and enzyme interaction studies .
  • : Microwave-assisted synthesis protocols .
  • : Analytical techniques for purity assessment .
  • : Advanced biological applications .

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